
Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is a chemical compound that features a pyrazole ring substituted with an aminoethoxy group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 2-aminoethanol with a pyrazole derivative, followed by esterification. One common method includes:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aminoethoxy group: This step involves the reaction of the pyrazole derivative with 2-aminoethanol, often in the presence of a catalyst.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyrazole ring.
Major Products Formed:
Oxidation: Oxo derivatives of the aminoethoxy group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate: This compound has a similar structure but with an additional ethoxy group.
2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetic acid: This compound lacks the ester group, having a carboxylic acid instead.
Methyl 2-(4-(2-hydroxyethoxy)-1H-pyrazol-1-yl)acetate: This compound has a hydroxy group instead of an amino group.
Uniqueness: Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is unique due to the presence of both the aminoethoxy group and the ester functional group
Propriétés
Formule moléculaire |
C8H13N3O3 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
methyl 2-[4-(2-aminoethoxy)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(12)6-11-5-7(4-10-11)14-3-2-9/h4-5H,2-3,6,9H2,1H3 |
Clé InChI |
SAICQWUIHDHERX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=C(C=N1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


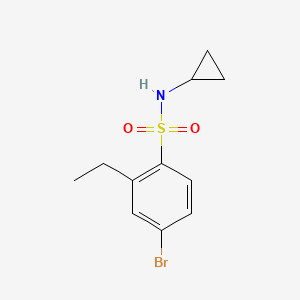
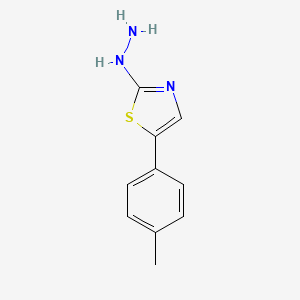
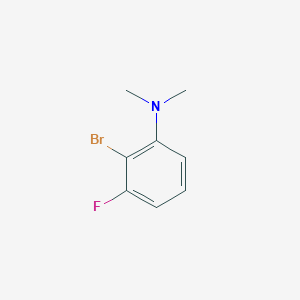
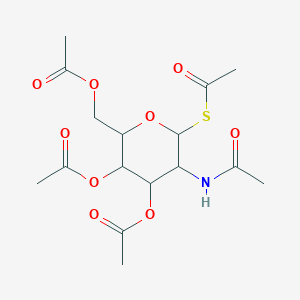
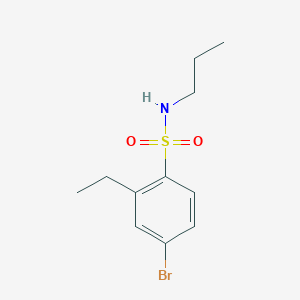
![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)
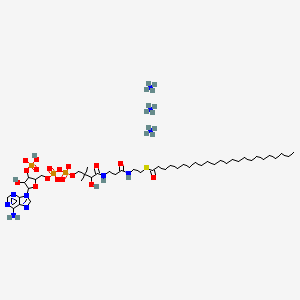

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)

